molecular formula C12H20ClNO B3078417 N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride CAS No. 1051363-49-5

N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride

Cat. No. B3078417
CAS RN: 1051363-49-5
M. Wt: 229.74 g/mol
InChI Key: WQLGBWQBUYNSFY-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride, also known as 3-MMC, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. It is a potent stimulant that is known to produce euphoria, increased alertness, and increased energy levels. The drug has been used in scientific research to study its mechanism of action and its potential therapeutic applications.

Scientific Research Applications

Synthesis and Identification

  • Research has been conducted on the synthesis of various compounds related to N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride. For example, Błachut, Wojtasiewicz, and Czarnocki (2002) investigated the synthesis of 4-methoxyamphetamine (PMA) using the Leuckart method, identifying contaminants including methoxy derivatives of N-(beta-phenylisopropyl)benzaldimine and others (Błachut, Wojtasiewicz, & Czarnocki, 2002). Similarly, Zanobini, Brandi, and Meijere (2006) developed a one-pot three-component reaction involving alkylhydroxylamine hydrochlorides, including p-methoxybenzyl, to yield 3-spirocyclopropanated 2-azetidinones (Zanobini, Brandi, & Meijere, 2006).

Analytical Characterization

  • Analytical characterization of compounds structurally related to this compound is another area of focus. Westphal, Girreser, and Waldmüller (2016) presented mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance spectroscopic data for N-(ortho-methoxybenzyl)amines with amphetamine partial structure, contributing to the understanding of these compounds (Westphal, Girreser, & Waldmüller, 2016).

Chemical Modification and Drug Design

  • The chemical modification and design of new compounds using this compound as a building block have been explored. For instance, Jing (2010) reported the design and synthesis of novel N-substituted-acyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine derivatives, indicating the potential for creating diverse chemical entities (Jing, 2010).

Toxicological Studies

  • In the field of toxicology, Richter et al. (2019) conducted studies on the toxicokinetics and analytical toxicology of NBOMe derivatives, which are structurally similar to this compound. Their work included the identification of phase I and II metabolites and the evaluation of plasma protein binding (Richter et al., 2019).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-10(2)8-13-9-11-5-4-6-12(7-11)14-3;/h4-7,10,13H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLGBWQBUYNSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=CC=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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